molecular formula C9H9BCl6N9Na3O3 B15347563 Trisodium;4,6-dichloro-3-aza-1-azonia-2-azanidacyclohexa-3,5-diene;borate

Trisodium;4,6-dichloro-3-aza-1-azonia-2-azanidacyclohexa-3,5-diene;borate

Cat. No.: B15347563
M. Wt: 583.7 g/mol
InChI Key: PGKZINHPQOPKEM-UHFFFAOYSA-N
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Description

Trisodium;4,6-dichloro-3-aza-1-azonia-2-azanidacyclohexa-3,5-diene;borate is a synthetic borate compound featuring a heterocyclic core with chlorine substituents and a trisodium counterion. Its structure combines a triazine-like ring system with borate coordination, distinguishing it from simpler inorganic borates (e.g., aluminum or magnesium borates) and organic derivatives like benzene boronic acids.

Properties

Molecular Formula

C9H9BCl6N9Na3O3

Molecular Weight

583.7 g/mol

IUPAC Name

trisodium;4,6-dichloro-3-aza-1-azonia-2-azanidacyclohexa-3,5-diene;borate

InChI

InChI=1S/3C3H3Cl2N3.BO3.3Na/c3*4-2-1-3(5)7-8-6-2;2-1(3)4;;;/h3*1H,6H2;;;;/q;;;-3;3*+1

InChI Key

PGKZINHPQOPKEM-UHFFFAOYSA-N

Canonical SMILES

B([O-])([O-])[O-].C1=C([NH2+][N-]N=C1Cl)Cl.C1=C([NH2+][N-]N=C1Cl)Cl.C1=C([NH2+][N-]N=C1Cl)Cl.[Na+].[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Triazine-Derived Salts

The compound shares structural similarities with trisodium salts of triazine derivatives, such as 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt (CAS 20208-95-1). Key differences include:

  • Chlorination vs. Sulfur Substitution : The target compound features dichloro groups on the heterocycle, whereas analogues like the trithione salt replace chlorine with sulfur, altering electronic properties and reactivity .

Table 1: Structural Comparison

Compound Name Core Structure Substituents Counterion CAS Number
Target Compound Azonia-azanidacyclohexa-diene 4,6-dichloro Trisodium Not explicitly listed
1,3,5-triazine-2,4,6-trithione, trisodium salt Triazine Sulfur (S) Trisodium 20208-95-1
Functional Analogues: Inorganic Borates

Inorganic borates like Al₁₈B₄O₃₃ (aluminum borate) and Mg₂B₂O₅ (magnesium borate) are widely used as whisker reinforcements in composites. Contrasts include:

  • Organic vs. Inorganic Frameworks: The target compound’s organic heterocycle enables compatibility with polymers or organic matrices, whereas inorganic borates excel in high-temperature structural applications .
  • Synthesis Complexity: The target compound requires multi-step organic synthesis, contrasting with mineral-derived or molten-salt methods for inorganic borates .

Table 2: Functional Properties

Compound Type Thermal Stability Primary Application Hazard Profile
Target Compound Moderate* Polymer additives, catalysis Likely regulated under CLP†
Aluminum Borate (Al₁₈B₄O₃₃) High Composite reinforcement Low hazard
Zinc Borate Moderate Flame retardant in resins Moderate hazard

*Assumed based on organic borate analogs.
†CLP Regulation may classify synthetic borates as hazardous if data from similar substances indicate risks .

Chlorinated Aromatic Borates
  • Borate Type : The target compound uses a trisodium borate, whereas tetrafluoroborate salts (BF₄⁻) are more common in ionic liquids or electrolytes .
  • Reactivity : Dichloro-substituted heterocycles may exhibit distinct reactivity in nucleophilic substitution compared to trichlorophenyl systems .

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